Benzotrifluoride

Catalog No.
S563330
CAS No.
98-08-8
M.F
C7H5F3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotrifluoride

CAS Number

98-08-8

Product Name

Benzotrifluoride

IUPAC Name

trifluoromethylbenzene

Molecular Formula

C7H5F3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(F)F

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE
Miscible in n-heptane, carbon tetrachloride.
Water solubility = 451.5 mg/L at 25 °C

Synonyms

(Trifluoromethyl)benzene; α-Trifluorotoluene; (1,1’,1’’-Trifluoromethyl)benzene; (Trifluoromethyl)benzene; 1’,1’,1’-Trifluorotoluene; Benzenyl Fluoride; Benzotrifluoride; Benzylidyne Fluoride; NSC 8038; Oxsol 2000; Phenylfluoroform; Trifluoro(phenyl)

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F

Solvent:

  • Due to its high boiling point and relatively low polarity, benzotrifluoride is used as a solvent in various scientific studies.
  • It can dissolve a wide range of nonpolar and polar compounds, making it suitable for various research applications, including:
    • Organic synthesis: Benzotrifluoride is used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides [Source: National Toxicology Program - Nomination Background: Benzotrifluoride (CASRN: 98-08-8), ].
    • Material science: It is used in the processing and characterization of polymers and other materials [Source: American Chemical Society - Benzotrifluoride, ].

Building Block:

  • Benzotrifluoride can act as a building block for the synthesis of more complex molecules.
  • The presence of the trifluoromethyl group (CF3) provides unique chemical properties, making it a valuable tool for researchers in various fields, including:
    • Medicinal chemistry: The trifluoromethyl group can enhance the potency and metabolic stability of drug candidates [Source: Royal Society of Chemistry - Trifluoromethylation in Medicinal Chemistry, ].
    • Material science: Benzotrifluoride derivatives are used in the development of new materials with desirable properties, such as improved thermal stability and electrical conductivity [Source: ScienceDirect - Synthesis of Novel Benzotrifluoride Derivatives and Their Application in Organic Light-Emitting Diodes (OLEDs), ].

Research on the properties of Benzotrifluoride itself:

  • Benzotrifluoride is also a subject of scientific research itself.
  • Studies investigate its:
    • Physical and chemical properties: This includes research on its boiling point, melting point, solubility, and reactivity [Source: National Institute of Standards and Technology - WebBook - Benzotrifluoride, ].
    • Environmental impact: Research is ongoing to assess the potential environmental impact of benzotrifluoride, including its persistence and degradation in the environment [Source: Environmental Protection Agency - CompTox Chemicals Dashboard - Benzotrifluoride, ].

Benzotrifluoride is an aromatic organic compound with the chemical formula C7H5F3C_7H_5F_3. It appears as a clear, colorless liquid with an aromatic odor and has a flash point of approximately 12 °C (54 °F) . This compound is notable for its unique trifluoromethyl group, which imparts distinctive properties such as high polarity and low solubility in water, making it suitable for various applications in organic synthesis and industry.

Due to the presence of the trifluoromethyl group. It can undergo:

  • Nucleophilic substitution reactions: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Electrophilic aromatic substitution: The aromatic ring can react with electrophiles, although the presence of the electron-withdrawing trifluoromethyl group may deactivate the ring towards electrophilic attack.
  • Reactions with strong bases: Benzotrifluoride can react with strong bases to form benzoic acid and hydrogen fluoride when exposed to water .

These reactions highlight its versatility as a solvent and reagent in organic chemistry.

Benzotrifluoride is synthesized through various methods, with the most common being:

  • Reaction of benzotrichloride with hydrogen fluoride: This method involves reacting benzotrichloride in a pressurized reactor with hydrogen fluoride in the presence of a catalyst, typically aluminum chloride combined with activated charcoal. This reaction occurs at temperatures between 85 °C and 100 °C .
  • Alternative synthesis routes: Other methods include coupling reactions involving trifluoromethyl iodide and aromatic compounds using copper catalysts .

These synthesis methods demonstrate the compound's accessibility for industrial production.

Benzotrifluoride is utilized in several key areas:

  • Solvent: It serves as an alternative solvent for organic reactions, particularly those traditionally conducted in dichloromethane. Its high boiling point and low toxicity make it a favorable choice for various organic transformations .
  • Intermediate in chemical synthesis: Benzotrifluoride is used as an intermediate in the production of pharmaceuticals and agrochemicals .
  • Dielectric fluid: Due to its chemical stability and insulating properties, it finds applications as a dielectric fluid in electrical equipment .

Interaction studies involving benzotrifluoride focus on its reactivity with other chemicals. It can react vigorously with oxidizing agents and strong bases, which may lead to hazardous situations. Additionally, its interaction with water results in the release of benzoic acid and hydrogen fluoride, indicating potential risks during handling . Understanding these interactions is crucial for ensuring safe usage in laboratory and industrial settings.

Benzotrifluoride shares similarities with several fluorinated aromatic compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
TrifluorotolueneC7H6F3C_7H_6F_3Similar solvent properties; used as an intermediate in pesticide production.
BenzeneC6H6C_6H_6Non-fluorinated; widely used solvent but more toxic than benzotrifluoride.
DichloromethaneCH2Cl2CH_2Cl_2Common solvent; lower boiling point; higher toxicity compared to benzotrifluoride.
PerfluorobenzeneC6F6C_6F_6Fully fluorinated; excellent solvent properties but more expensive and less accessible.

Benzotrifluoride's unique trifluoromethyl group provides it with distinctive properties that make it advantageous over other solvents like dichloromethane while maintaining lower toxicity than traditional solvents like benzene.

Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54°F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation.

Color/Form

WATER WHITE LIQUID

XLogP3

3

Boiling Point

208 to 210 °F at 760 mm Hg (NTP, 1992)
102.1 °C
103.46 °C

Flash Point

54 °F (NTP, 1992)
54 °F (12 °C) (CLOSED CUP)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.04 (AIR=1)

Density

1.1812 at 77 °F (NTP, 1992)
1.1886 @ 20 °C

LogP

3.01 (LogP)

Odor

AROMATIC ODOR

Melting Point

-20.4 °F (NTP, 1992)
-29.1 °C
-29.05 °C

UNII

49R6421K89

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

11 mm Hg at 32 °F (NTP, 1992)
38.83 mmHg
38.83 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

98-08-8

Wikipedia

Benzotrifluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

0.33 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED BY ACTION OF HYDROGEN FLUORIDE ON BENZOTRICHLORIDE
...BY ACTION OF ANTIMONY TRIFLUORIDE ON BENZOTRICHLORIDE

General Manufacturing Information

Benzene, (trifluoromethyl)-: ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.
...ACID & ACID FUME SENSITIVE MATERIALS...ARE MATERIALS WHICH REACT WITH ACID & ACID FUMES TO EVOLVE HEAT, HYDROGEN, & FLAMMABLE &/OR EXPLOSIVE GASES...THEREFORE...ACIDS SHOULD NOT BE STORED...CLOSE...TO /BENZOTRIFLUORIDE/.

Dates

Modify: 2023-08-15

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